molecular formula C6H11F3O2 B6601840 2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol CAS No. 1936712-20-7

2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol

Cat. No.: B6601840
CAS No.: 1936712-20-7
M. Wt: 172.15 g/mol
InChI Key: INMIJYAIZBJHLH-UHFFFAOYSA-N
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Description

2-Methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol is a fluorinated diol characterized by a central propane-1,3-diol backbone substituted with a trifluoroethyl group and a methyl group at the C2 position. The trifluoroethyl moiety introduces strong electron-withdrawing effects and lipophilicity, which influence its physical properties (e.g., solubility, boiling point) and reactivity.

Properties

IUPAC Name

2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O2/c1-5(3-10,4-11)2-6(7,8)9/h10-11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMIJYAIZBJHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol typically involves the reaction of 2,2,2-trifluoroethanol with a suitable precursor under controlled conditions. One common method includes the use of trifluoroethanol and a methyl-substituted diol in the presence of a catalyst to facilitate the reaction . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The choice of raw materials, catalysts, and reaction parameters are optimized to achieve cost-effective and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and aldehydes, which are valuable intermediates in organic synthesis and industrial applications .

Mechanism of Action

The mechanism by which 2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. Its molecular structure enables it to form stable complexes with other molecules, facilitating its use in diverse applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1 summarizes key structural features and substituent effects of analogous propane-1,3-diol derivatives:

Compound Name Substituents Key Functional Groups Notable Properties
2-Methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol Trifluoroethyl, methyl Diol, CF3CH2- High lipophilicity, electron-deficient center
2,2-Bis(azidomethyl)propane-1,3-diol (BAMP) Azidomethyl Diol, N3CH2- Energetic material, low impact sensitivity
2,2-Dinitropropane-1,3-diol (DNPD) Nitro Diol, NO2 Explosive binder, thermally stable
2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol Difluorophenylmethyl Diol, Ar-F2 Aromatic fluorination, potential bioactivity
2-Methyl-2-((prop-2-yn-1-yloxy)methyl)propane-1,3-diol Propargyl ether Diol, alkyne Click chemistry applications
Threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol Phenolic, methoxy Diol, Ar-OH, OCH3 Antioxidant, natural product origin

Physicochemical Properties

  • Lipophilicity: The trifluoroethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs (e.g., BAMP, DNPD) but is less lipophilic than aromatic fluorinated derivatives (e.g., 2-[(2,4-difluorophenyl)methyl]propane-1,3-diol) .
  • Reactivity : The electron-withdrawing CF3 group may reduce nucleophilicity of the diol hydroxyls, contrasting with propargyl ether derivatives (e.g., 2-methyl-2-((prop-2-yn-1-yloxy)methyl)propane-1,3-diol), which participate in copper-catalyzed click reactions .
  • Thermal Stability : Fluorinated aliphatic derivatives like the target compound are expected to exhibit higher thermal stability than nitro-containing analogs (e.g., DNPD), which are prone to decomposition under heat .

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